N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
Description
This compound is a fluorinated isoquinoline carboxamide derivative featuring a 6-fluoroindole substituent linked via an ethyl chain to the core structure.
Properties
Molecular Formula |
C23H22FN3O2 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H22FN3O2/c1-15(2)27-14-20(18-5-3-4-6-19(18)23(27)29)22(28)25-10-12-26-11-9-16-7-8-17(24)13-21(16)26/h3-9,11,13-15H,10,12H2,1-2H3,(H,25,28) |
InChI Key |
BQWSKMMRLQESMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The fluoro-substituted indole is then coupled with an appropriate ethylating agent to form the desired ethyl-indole intermediate.
Isoquinoline Formation: The dihydroisoquinoline core is synthesized through Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group on the indole ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives from the carbonyl group.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Material Science:
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation or induce apoptosis in cancer cells by activating pro-apoptotic pathways.
Comparison with Similar Compounds
Structural Analog: N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
Key Differences :
- Substituent Position : The indole moiety is substituted at the 3-position instead of the 6-fluoro-1H-indol-1-yl group.
- Fluorination : Lacks the fluorine atom at the indole ring, which may reduce electronegativity and alter binding interactions.
Physicochemical Properties :
The 6-fluoro substituent in the target compound could enhance binding affinity to fluorophilic enzyme pockets .
Analog with Isoquinoline Core: (S)-2-ethyl-N-(1-(4-fluorophenyl)ethyl)-6,7-dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Key Differences :
- Substituents: Features a 4-fluorophenyl group and methoxy substitutions at positions 6 and 7 of the isoquinoline core.
- Chain Length : Ethyl group at position 2 instead of isopropyl.
Pharmacological Notes:
Protease Inhibitor X77: N-[(2S)-3-(3-fluorophenyl)-1-oxidanylidene-1-[[(2S)-1-oxidanylidene-3-[(3S)-2-oxidanylidenepyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide
Key Differences :
- Core Structure: Pyrrolidinone and additional fluorophenyl groups distinguish it from the isoquinoline-based target compound.
- Binding Affinity : X77 exhibits inhibitory activity against viral proteases (PDB ID: 6W63), suggesting that fluorinated indole derivatives can achieve high specificity for enzymatic targets .
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution : The 6-fluoro group on indole may enhance metabolic stability and target engagement via halogen bonding, as seen in protease inhibitors like X77 .
- Isoquinoline vs. Indole Cores: Isoquinoline derivatives (e.g., the target compound) exhibit planar rigidity, favoring interactions with flat binding sites, while indole-based analogs (e.g., X77) prioritize flexibility for protease active sites.
- Alkyl Chain Variations : Isopropyl groups (target compound) may confer greater steric hindrance than ethyl or tert-butyl chains (e.g., in compounds), affecting solubility and bioavailability .
Biological Activity
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound notable for its unique structural features and potential therapeutic applications. This article will explore its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 393.44 g/mol. Its structure integrates an indole moiety with a dihydroisoquinoline framework , and the presence of a fluoro substituent enhances its biological activity by potentially increasing binding affinity to biological targets.
Kinase Inhibition
Research indicates that this compound exhibits significant activity as a kinase inhibitor . Kinases play crucial roles in cell signaling pathways, and their inhibition can have therapeutic implications in various diseases, including cancer. The fluoro group enhances binding affinity towards specific kinase targets, making this compound a subject of interest in cancer therapeutics.
Interaction Studies
Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to evaluate the binding affinities of this compound to various kinases. These studies are critical for understanding the compound's mechanism of action and therapeutic potential.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds with structural similarities to this compound, highlighting their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluoroindole | Indole core with fluorine substitution | Potential anticancer activity |
| Isoquinoline derivatives | Isoquinoline framework | Various pharmacological effects |
| Indolecarboxamides | Indole with carboxamide group | Kinase inhibition |
This compound's unique combination of indole and isoquinoline motifs, along with specific fluorine substitutions, may lead to improved selectivity and potency as a therapeutic agent compared to similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound. For instance:
- Synthesis Methodologies : Various synthetic routes have been explored to produce this compound efficiently. These methods include palladium-catalyzed reactions and nucleophilic substitutions that allow for the introduction of functional groups necessary for biological activity.
- Biological Evaluation : The compound has shown promising results in preclinical models, particularly in inhibiting tumor growth through its action on specific kinase pathways. The detailed mechanisms remain an area for further investigation.
- Therapeutic Implications : Given its activity against key signaling pathways involved in cancer progression, this compound could serve as a lead candidate for drug development targeting malignancies characterized by aberrant kinase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
